(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrrolidine-based drugs. It is also known as MPQP and has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Simultaneous Double C2/C3 Functionalization of Quinoline : A study demonstrated the synthesis of a compound structurally related to (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone through simultaneous double C2/C3 functionalization of the pyridine ring of quinoline, showcasing an innovative approach in organic synthesis (Belyaeva et al., 2018).
Medicinal Chemistry Applications
Potential PET Agent for Imaging of LRRK2 in Parkinson's Disease : Research into the synthesis of a compound closely related to (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, aimed at developing a new PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlights its potential use in diagnostic applications (Wang et al., 2017).
Material Science and Photophysics
Spectroscopic Properties of Pyridine/Quinolinyl Methanones : An investigation into the electronic absorption, excitation, and fluorescence properties of compounds similar to (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone reveals significant insights into their photophysical characteristics. This research provides foundational knowledge for the development of materials with specific optical properties (Al-Ansari, 2016).
Catalysis and Reaction Mechanisms
FeCl3-Catalyzed Formation of Indolizine Derivatives : A study exploring the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for the synthesis of aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones demonstrates the compound's relevance in catalysis and synthetic methodologies, further expanding its utility in organic synthesis (Yavari et al., 2016).
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-24(19-5-8-20(9-6-19)26-13-15-29-16-14-26)27-12-11-21(17-27)30-23-10-7-18-3-1-2-4-22(18)25-23/h1-10,21H,11-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZCLVHBYUDZQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone |
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